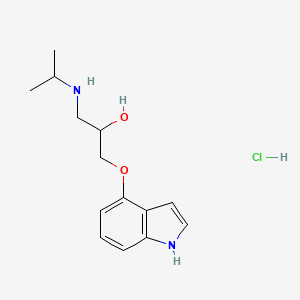
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a glyoxal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde typically involves the reaction of 3-benzyloxybenzaldehyde with an oxidizing agent. One common method is the oxidation of 3-benzyloxybenzaldehyde using reagents such as nitric acid or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the glyoxal group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, nitric acid, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The glyoxal group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways. The benzyloxy group can also participate in hydrophobic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyloxybenzaldehyde: Similar in structure but lacks the glyoxal group.
Benzyl glyoxal: Contains a glyoxal group but lacks the benzyloxy substitution on the phenyl ring.
Phenyl glyoxal: Similar to 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde but without the benzyloxy group.
Uniqueness
This compound is unique due to the presence of both the benzyloxy and glyoxal groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H12O3 |
|---|---|
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C15H12O3/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-10H,11H2 |
Clave InChI |
LJAKFMSOCUUCEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-5-nitro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8754650.png)
![3-[4-(Trifluoromethyl)phenoxy]azetidine-1-carboxamide](/img/structure/B8754658.png)

![N-[4-(2-pyrrolidin-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B8754667.png)







